4-(4-Fluorophenyl)-3-methoxybenzoic acid

Description

Molecular Architecture and Structural Isomerism

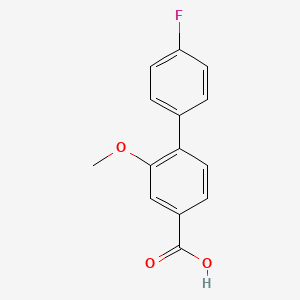

The molecular architecture of 4-(4-Fluorophenyl)-3-methoxybenzoic acid consists of a biphenyl core structure with specific substitution patterns that define its chemical identity. The compound features a central biphenyl scaffold where one phenyl ring carries a carboxylic acid group at the para position and a methoxy group at the meta position, while the second phenyl ring contains a fluorine substituent at the para position. This arrangement creates a three-dimensional molecular framework with distinct electronic and steric characteristics.

The structural configuration exhibits no stereoisomerism due to the planar nature of the aromatic system and the absence of chiral centers. However, the compound can exist in different conformational states due to rotation around the central carbon-carbon bond connecting the two phenyl rings. The electronic effects of the fluorine atom, which acts as an electron-withdrawing group, influence the overall electron density distribution across the molecular framework. Simultaneously, the methoxy group functions as an electron-donating substituent, creating a push-pull electronic system that affects the compound's reactivity and physical properties.

The International Union of Pure and Applied Chemistry three-dimensional structure reveals specific bond lengths and angles characteristic of substituted biphenyl compounds. The fluorine substitution introduces significant electronegativity differences, while the methoxy group provides additional hydrogen bonding potential through its oxygen atom. These structural features collectively contribute to the compound's unique chemical behavior and potential intermolecular interactions.

Synoptic Nomenclature and IUPAC Designations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzoic acids. The primary International Union of Pure and Applied Chemistry name is this compound, which accurately describes the substitution pattern and functional group positions. This designation clearly indicates the presence of a fluorophenyl substituent at the 4-position and a methoxy group at the 3-position of the benzoic acid core structure.

Alternative nomenclature systems provide additional descriptive names for the compound. The systematic name 4'-Fluoro-2-methoxybiphenyl-4-carboxylic acid emphasizes the biphenyl framework and indicates the specific positions of substituents using primed numbering for the second aromatic ring. This nomenclature system proves particularly useful when discussing structure-activity relationships and synthetic pathways involving biphenyl derivatives.

Table 1: Nomenclature and Identification Data

The Chemical Abstracts Service registry number 1214384-09-4 provides a unique identifier for database searches and regulatory documentation. The International Chemical Identifier and Simplified Molecular Input Line Entry System representations offer standardized formats for computational chemistry applications and database management systems. These identifiers ensure unambiguous compound identification across different scientific and commercial platforms.

Physicochemical Properties (Molecular Weight, Logarithm of Partition Coefficient, Solubility)

The physicochemical properties of this compound reflect the combined influences of its fluorinated aromatic system, methoxy substitution, and carboxylic acid functionality. The molecular weight of 246.23 grams per mole positions this compound within the typical range for small organic molecules used in pharmaceutical and materials applications. This molecular size allows for reasonable bioavailability predictions while maintaining sufficient structural complexity for specific biological interactions.

The electronic properties of the compound are significantly influenced by the presence of both electron-withdrawing and electron-donating substituents. The fluorine atom's high electronegativity creates a dipole moment and affects the overall polarity of the molecule, while the methoxy group contributes to electron density at specific positions on the aromatic ring. The carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, significantly impacting solubility characteristics and intermolecular interactions.

Table 2: Key Physicochemical Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 246.23 g/mol | |

| Molecular Formula | C₁₄H₁₁FO₃ | |

| Chemical Abstracts Service Number | 1214384-09-4 | |

| Creation Date | 2010-07-21 | |

| Last Modification Date | 2025-05-18 |

Solubility characteristics of fluorinated benzoic acid derivatives typically show complex behavior depending on the specific substitution pattern and environmental conditions. Related compounds in the fluoromethoxybenzoic acid family demonstrate varying solubility profiles in different solvents. The presence of the carboxylic acid group generally enhances water solubility compared to corresponding esters or ethers, while the fluorine and methoxy substituents modulate these effects through their distinct electronic properties.

The lipophilicity profile, as indicated by logarithm of partition coefficient values, reflects the balance between hydrophilic and hydrophobic structural elements. Compounds with similar structural features typically exhibit logarithm of partition coefficient values in the range of 2-4, suggesting moderate lipophilicity suitable for membrane permeation while maintaining aqueous solubility. The specific combination of fluorine and methoxy substituents in this compound creates a unique polarity profile that influences its distribution behavior in biological and environmental systems.

Thermal properties of the compound, while not extensively documented in the available literature, can be inferred from related fluorinated benzoic acid derivatives. Similar compounds in this chemical class typically exhibit melting points in the range of 180-220 degrees Celsius, reflecting the influence of intermolecular hydrogen bonding and aromatic stacking interactions. The presence of both fluorine and methoxy substituents likely affects crystal packing efficiency and thermal stability compared to unsubstituted benzoic acid derivatives.

Properties

IUPAC Name |

4-(4-fluorophenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPHXKONHXRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673398 | |

| Record name | 4'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214384-09-4 | |

| Record name | 4′-Fluoro-2-methoxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214384-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Methyl Ester Precursors

One of the most straightforward and widely reported methods for preparing 4-(4-fluorophenyl)-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-fluoro-3-methoxybenzoate. This method is favored due to its simplicity, high yield, and mild reaction conditions.

-

- Methyl 4-fluoro-3-methoxybenzoate is dissolved in methanol.

- Sodium hydroxide solution in water is added.

- The mixture is stirred at room temperature for approximately 4 hours.

- After completion, solvent removal under reduced pressure is performed.

- The residue is dissolved in water, and the pH is adjusted to acidic conditions (pH ~4) using dilute hydrochloric acid.

- The precipitated acid is filtered, washed, and dried to yield the target compound as a white solid.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) |

| Base | Sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) |

| Solvent | Methanol (100 mL) |

| Reaction temperature | Room temperature |

| Reaction time | 4 hours |

| Yield | 97% |

| Product appearance | White solid |

| Characterization (1H NMR) | δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H) |

This method provides a high yield and purity, making it a preferred approach for laboratory-scale synthesis.

Catalytic Reduction and Functional Group Interconversions

Recent literature reports the use of catalytic systems involving zinc acetate, phenylsilane, and N-methylmorpholine in 2-methyltetrahydrofuran solvent to reduce fluorobenzoic acids to corresponding alcohols, which can be intermediates for further functionalization.

- Example:

- 4-Fluorobenzoic acid is refluxed with zinc acetate and phenylsilane.

- The reaction proceeds for 18 hours.

- Workup involves neutralization and extraction.

- Purification by column chromatography yields the alcohol derivative.

This method represents a modern approach to modifying fluorinated benzoic acid derivatives, potentially adaptable for this compound derivatives.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of methyl ester | Methyl 4-fluoro-3-methoxybenzoate | NaOH in methanol, room temp, 4 h | 97 | High yield, simple, mild conditions |

| Electrophilic bromination | p-Methoxybenzoic acid | Br2, FeCl3 catalyst, glacial acetic acid, 20-78°C, 15+ h | ~85-90* | Used for related intermediates |

| Acid chloride formation | This compound | Thionyl chloride, reflux | N/A | For further acylation reactions |

| Catalytic reduction | 4-Fluorobenzoic acid | Zn(OAc)2, phenylsilane, N-Me morpholine, reflux | 73 | Produces alcohol intermediates |

*Yield estimated from reported isolated product weights and starting material amounts.

- The hydrolysis method from methyl esters is the most direct and efficient for obtaining this compound with excellent purity and yield.

- Electrophilic aromatic substitution methods, while more common for bromination or chlorination, can be adapted for fluorination but often require specialized reagents or catalysts.

- Activation of the acid to acid chloride expands synthetic utility, especially for medicinal chemistry applications.

- Modern catalytic methods offer alternative routes for functional group interconversion, potentially improving scalability and environmental footprint.

The preparation of this compound is well-established through hydrolysis of methyl ester precursors, which provides a robust, high-yielding, and straightforward synthetic route. Complementary methods involving electrophilic substitution and acid activation expand the versatility of this compound for further chemical transformations. Advances in catalytic methodologies may offer future improvements in efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 4-(4-Fluorophenyl)-3-carboxybenzoic acid.

Reduction: 4-(4-Fluorophenyl)-3-methoxybenzyl alcohol.

Substitution: 4-(4-Methoxyphenyl)-3-methoxybenzoic acid.

Scientific Research Applications

Medicinal Chemistry

-

Antitumor Activity:

- Research indicates that derivatives of 4-(4-Fluorophenyl)-3-methoxybenzoic acid exhibit potent antitumor properties by acting as inhibitors of the MDM2 protein, which is implicated in various cancers. For instance, modifications to this compound have shown high binding affinity to MDM2, leading to significant tumor regression in preclinical models .

-

Enzyme Inhibition:

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic avenues for diseases such as cancer and metabolic disorders.

- Drug Development:

Material Science

-

Polymer Chemistry:

- The compound is utilized in synthesizing specialty polymers that exhibit enhanced thermal stability and mechanical properties due to the incorporation of fluorinated aromatic groups.

-

Organic Electronics:

- Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where it can enhance charge transport and stability.

Case Study 1: Antitumor Efficacy

In a study focused on the antitumor efficacy of modified benzoic acids, derivatives of this compound were evaluated in xenograft models. The results demonstrated a correlation between fluorine substitution and increased potency against tumor growth, with some compounds achieving over 80% regression in tumor size .

Case Study 2: Synthesis of Novel SNRIs

A series of compounds based on this compound were synthesized and tested for their effectiveness as SNRIs. These compounds showed promising results in preclinical trials, indicating their potential for treating mood disorders with fewer side effects compared to traditional medications .

Comparison with Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 4-(2-Chlorophenyl)-3-methoxybenzoic acid | Chlorine substitution instead of fluorine | Similar medicinal applications |

| 4-(3-Methoxyphenyl)-3-fluorobenzoic acid | Different methoxy position | Potential use in polymer synthesis |

| 4-(Fluorophenyl)-4-hydroxybenzoic acid | Hydroxyl group addition | Antioxidant properties |

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological receptors. The methoxy group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-fluorophenyl)-3-methoxybenzoic acid with analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations at the 4-Position

Key Observations :

- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine (vs. chlorine) in this compound may improve binding specificity and reduce steric hindrance in biological systems .

- Benzyloxy vs.

- Hydroxy vs. Methoxy : The hydroxyl group in 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid increases acidity (pKa ~2-3 vs. ~4-5 for methoxy), impacting solubility and hydrogen-bonding capacity .

Substituent Variations at the 3-Position

Key Observations :

- Methoxy vs. Sulfamoyl: The sulfamoyl group in 4-methoxy-3-sulfamoylbenzoic acid introduces strong hydrogen-bonding and ionizable groups, contrasting with the non-ionizable methoxy in the target compound .

- Methoxy vs. Dihydroxy: The absence of hydroxyl groups in this compound reduces its ability to act as a H-bond donor, limiting utility in enzyme inhibition compared to dihydroxy analogs .

Biological Activity

4-(4-Fluorophenyl)-3-methoxybenzoic acid is an aromatic carboxylic acid derivative notable for its unique chemical structure, which includes a fluorine atom at the para position of the phenyl ring and a methoxy group at the meta position of the benzoic acid. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₁₄H₁₁F O₃

- Molecular Weight : 250.23 g/mol

- CAS Number : 1214384-09-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances hydrogen bonding capabilities, while the methoxy group increases lipophilicity, facilitating cellular membrane penetration. These interactions may modulate various biochemical pathways, leading to observed pharmacological effects.

Anti-inflammatory and Analgesic Properties

Research has indicated that this compound exhibits significant anti-inflammatory and analgesic effects. In studies involving animal models, this compound demonstrated a reduction in inflammation markers and pain response, suggesting its potential as a therapeutic agent in treating inflammatory disorders.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, it could induce cell death while maintaining viability at lower doses. For instance, concentrations around 10 µM showed no significant toxicity, while higher concentrations (25 µM and above) resulted in reduced cell viability .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship analysis has been conducted to evaluate how modifications to the compound's structure affect its biological activity. The presence of both the fluorine atom and methoxy group is crucial for enhancing its anti-inflammatory properties and cytotoxicity against cancer cells. Comparisons with similar compounds reveal that variations in substituents can lead to different biological profiles .

Case Studies

- Cardiomyocyte Hypertrophy : A study explored the effects of various derivatives on cardiac gene activation, highlighting that compounds structurally related to this compound could inhibit transcriptional synergy between GATA4 and NKX2-5, which are critical for cardiac hypertrophy .

- Cancer Cell Lines : In a series of experiments using human breast (MCF-7), leukemia (MV4-11), liver (HepG2), lung (A549), and colon (LoVo) cancer cell lines, this compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(4-Fluorophenyl)benzoic acid | Lacks methoxy group | Different reactivity |

| 3-Methoxybenzoic acid | Lacks fluorine atom | Altered biological activity |

| 4-(4-Chlorophenyl)-3-methoxybenzoic acid | Chlorine instead of fluorine | Different electronic effects |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)-3-methoxybenzoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling reactions or fluorination of precursor molecules. For example, a benzoic acid derivative can be functionalized via Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group, followed by methoxy substitution. A validated protocol involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for carboxylate activation, as demonstrated in analogous benzamide syntheses . Post-synthesis, purity is ensured via HPLC (e.g., LiChrosorb® RP-8 columns) and recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H NMR : Look for aromatic proton splitting patterns (e.g., doublets for fluorophenyl protons at δ 7.2–7.8 ppm and methoxy singlet at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+: ~260 g/mol) via ESI-MS.

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer : Use DMSO for initial stock solutions (≤10% v/v final concentration). For pH-dependent studies, titrate with NaOH to deprotonate the carboxylic acid group (pKa ~4.2), enhancing solubility. Precipitate-free solutions are confirmed via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence enzyme inhibition potency?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 4-chlorophenyl or methoxy-to-ethoxy substitutions). Test inhibitory activity against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using fluorometric assays. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, as seen in related fluorinated benzoic acid intermediates .

Q. How can contradictory IC₅₀ values across studies be systematically analyzed?

- Methodological Answer : Contradictions often arise from assay conditions. Control variables:

- pH : Fluorescence intensity of metal complexes (e.g., Pb²⁺) varies with pH; optimize to pH 6–7 for consistency .

- Temperature : Enzymatic assays at 25°C vs. 37°C can alter kinetics.

- Data Normalization : Use internal standards (e.g., β-galactosidase) to correct for plate-to-plate variability.

Q. What strategies are effective for probing metabolic stability in vitro?

- Methodiological Answer :

- Microsomal Incubation : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4/CEC) to assess isoform-specific interactions. Fluorophenyl groups often reduce CYP2D6 metabolism due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.